molecular formula C10H12O2S B1481948 5-Cyclopentylthiophene-3-carboxylic acid CAS No. 1934929-77-7

5-Cyclopentylthiophene-3-carboxylic acid

Cat. No.: B1481948
CAS No.: 1934929-77-7
M. Wt: 196.27 g/mol
InChI Key: XEYFVIMQUCMQBG-UHFFFAOYSA-N
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Description

5-Cyclopentylthiophene-3-carboxylic acid is a high-purity chemical building block designed for research and development in organic synthesis and material science. This compound belongs to the class of thiophene carboxylic acids, which are pivotal intermediates in the construction of more complex functional molecules . As a derivative featuring a cyclopentyl substituent, it offers a unique steric and electronic profile that can be leveraged to fine-tune the properties of final target compounds. Research Applications and Value Thiophene-based scaffolds are extensively utilized in medicinal chemistry and materials science due to their versatile properties . Researchers employ this specific carboxylic acid as a key precursor in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for constructing carbon-carbon bonds to create novel biaryl structures for pharmaceutical screening . Furthermore, thiophene carboxylates and amides derived from similar acids have demonstrated significant biological activity in research models, including potent spasmolytic (antispasmodic) effects, making them valuable probes for studying gastrointestinal, biliary, and genitourinary tract disorders . In the field of organic electronics, thiophene monomers with various 3-position substituents are fundamental for synthesizing regioregular conjugated polymers . These polymers are investigated for applications in organic thin-film transistors, conductive polymers, chemosensors, and photovoltaic cells, where the cyclopentyl group could influence the material's solubility, band gap, and overall solid-state organization . Handling and Usage This product is intended for research purposes only and is not classified as a medicinal product. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material adhering to all standard laboratory safety protocols.

Properties

IUPAC Name

5-cyclopentylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-10(12)8-5-9(13-6-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYFVIMQUCMQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopentylthiophene-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a cyclopentyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity. The presence of the thiophene moiety is known to enhance interactions with biological targets due to its electron-rich nature.

Antispasmodic Activity

Recent studies have highlighted the spasmolytic effects of thiophene derivatives, including this compound. In experiments using isolated rabbit intestine, compounds demonstrated varying degrees of relaxation on high-potassium induced contractions, indicating potential as calcium channel antagonists . For instance, specific EC50 values were recorded for related compounds, suggesting that modifications to the thiophene structure can significantly impact spasmolytic potency:

CompoundEC50 (µM)Effect
5c1.39Complete relaxation
10b4.21Complete relaxation
10d2.13Partial relaxation

These results indicate that the structural characteristics of thiophene derivatives are crucial for their biological efficacy in smooth muscle relaxation .

The mechanisms underlying the biological activities of this compound involve interactions at the cellular level:

  • Calcium Channel Blockade : The spasmolytic effect is attributed to the blockade of voltage-operated calcium channels, which prevents calcium influx and subsequent muscle contraction .
  • Receptor Interactions : The carboxylic acid group is known to participate in hydrogen bonding with various receptors, influencing pathways related to muscle contraction and potentially affecting other physiological processes .

Case Studies and Research Findings

Several studies have synthesized and evaluated derivatives of thiophene carboxylic acids:

  • A study conducted on a series of thiophene-based compounds revealed that modifications at the carboxylic acid position significantly enhanced their antispasmodic activity, demonstrating structure-activity relationships that could be exploited for drug development .
  • Another investigation into cycloalkane carboxylic acids highlighted their importance in medicinal chemistry, emphasizing how cyclic structures can provide control over molecular shape and enhance biological activity .

Scientific Research Applications

Medicinal Chemistry

5-Cyclopentylthiophene-3-carboxylic acid has shown potential as a pharmaceutical agent, particularly in antiviral therapies. Research indicates that thiophene derivatives can inhibit the activity of viral polymerases, which are crucial for the replication of viruses such as Hepatitis C Virus (HCV) and other flaviviruses. Specifically, compounds similar to this compound have been explored for their ability to reduce HCV polymerase activity, suggesting a pathway for developing antiviral medications .

Case Study: Antiviral Activity

  • Study Focus : Evaluating the efficacy of thiophene derivatives against HCV.
  • Findings : Compounds demonstrated significant inhibition of HCV polymerase in vitro, providing a foundation for further drug development.

Organic Electronics

The compound is also significant in the field of organic electronics, particularly in the development of organic semiconductors. Thiophene-based polymers are known for their excellent electrical properties and stability, making them suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Table 1: Properties of Thiophene-Based Polymers

PropertyValue
Bandgap~1.5 eV
Charge MobilityUp to 0.1 cm²/V·s
Thermal StabilityDecomposes above 300°C

Case Study: Organic Photovoltaics

  • Research Objective : To synthesize and characterize new thiophene-based polymers for OPVs.
  • Results : The introduction of cyclopentyl groups enhanced solubility and film-forming properties, leading to improved device performance.

Material Science

In material science, this compound is utilized in synthesizing novel materials with specific electronic properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Table 2: Comparison of Mechanical Properties

Material TypeTensile Strength (MPa)Elongation at Break (%)
Standard Polymer3050
Thiophene-Enhanced Polymer4575

Case Study: Composite Materials

  • Objective : To develop composite materials with enhanced properties using thiophene derivatives.
  • Outcome : The resulting composites exhibited superior mechanical properties compared to traditional polymers.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene precursors. Recent advancements in synthetic methodologies highlight the use of transition metal-catalyzed reactions to achieve high yields and purity.

Synthesis Overview

  • Initial Step : Formation of cyclopentyl-substituted thiophenes through electrophilic substitution.
  • Subsequent Steps : Carboxylation reactions using carbon dioxide under basic conditions to introduce the carboxylic acid functional group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-cyclopentylthiophene-3-carboxylic acid are best understood by comparing it to analogous thiophene-carboxylic acid derivatives. Below is a detailed analysis:

Structural Analogues and Key Properties

Compound Name Substituent (Position 5) Molecular Weight (g/mol) Solubility (Water) pKa (Carboxylic Acid) LogP Applications
This compound Cyclopentyl 196.26 Low ~3.8–4.2 ~2.5 Drug intermediates, polymer synthesis
5-Methylthiophene-3-carboxylic acid Methyl 156.18 Moderate ~2.9–3.3 ~1.2 Organic synthesis, catalysis
5-Phenylthiophene-3-carboxylic acid Phenyl 204.25 Very low ~3.5–3.9 ~3.0 Fluorescent materials, metal ligands
5-(Pyridin-4-ylsulfamoyl)thiophene-3-carboxylic acid Pyridin-4-ylsulfamoyl 284.31 Moderate (polar) ~1.8–2.3* ~0.5 Enzyme inhibition, biologics

* Estimated due to strong electron-withdrawing sulfamoyl group.

Physicochemical Properties

  • Lipophilicity : The cyclopentyl group imparts higher lipophilicity (LogP ~2.5) compared to methyl (LogP ~1.2) but lower than phenyl (LogP ~3.0). The sulfamoyl-pyridine derivative exhibits reduced LogP (~0.5) due to its polar substituent.
  • Acidity : Electron-withdrawing groups (e.g., sulfamoyl in ) lower the pKa of the carboxylic acid (more acidic), whereas electron-donating groups (e.g., cyclopentyl) raise it. This affects reactivity in esterification or amidation reactions.
  • Solubility : The cyclopentyl derivative’s low water solubility contrasts with the moderate solubility of the sulfamoyl analogue , which benefits from hydrogen-bonding capacity.

Preparation Methods

General Strategies for Preparing Thiophene Carboxylic Acids

Thiophene carboxylic acids, including substituted derivatives like 5-cyclopentylthiophene-3-carboxylic acid, are commonly synthesized via:

These methods are adapted depending on the substitution pattern and the nature of the substituent (e.g., cyclopentyl group).

Preparation via Bromination and Subsequent Functionalization

A well-documented approach for preparing substituted thiophene carboxylic acids involves selective bromination of thiophene-3-carboxylic acid followed by further functionalization steps:

  • Step 1: Bromination of 3-thiophene carboxylic acid
    3-Thiophene carboxylic acid is dissolved in glacial acetic acid, and bromine is added slowly at controlled temperature (0 °C to room temperature). This yields 5-bromothiophene-3-carboxylic acid with moderate yields (~41%) after recrystallization.

  • Step 2: Substitution of the bromine substituent
    The 5-bromo substituent can be displaced or functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings) or nucleophilic substitutions to introduce the cyclopentyl group or its precursor.

  • Step 3: Conversion to carboxylic acid if needed
    If intermediates such as esters or nitriles are formed, hydrolysis under acidic or basic conditions yields the carboxylic acid functionality.

This method is advantageous for regioselective substitution at the 5-position of thiophene and allows introduction of various alkyl groups including cyclopentyl.

Synthesis via Grignard Reagents and Carboxylation

Another robust method involves the formation of a Grignard reagent from a suitable halogenated thiophene derivative, followed by carboxylation with carbon dioxide:

  • Step 1: Preparation of organomagnesium intermediate
    A halogenated thiophene (e.g., 5-bromothiophene) reacts with magnesium metal in anhydrous ether to form the Grignard reagent.

  • Step 2: Carboxylation
    The Grignard reagent is reacted with dry ice (solid CO₂) at low temperature, forming the magnesium carboxylate intermediate.

  • Step 3: Acidification
    Treatment with dilute mineral acid (e.g., HCl) liberates the free carboxylic acid.

This method is particularly useful for introducing the carboxyl group at a specific position and can be adapted to incorporate cyclopentyl substituents by starting with appropriately substituted halogenated thiophenes or by subsequent alkylation reactions.

Hydrolysis of Esters or Nitriles Derived from Thiophene

Esters and nitriles are common intermediates en route to carboxylic acids:

  • Acidic or basic hydrolysis of esters
    Esters of thiophene carboxylic acids can be hydrolyzed under acidic or basic conditions to yield the free acid. For example, 5-cyclopentylthiophene-3-carboxylate esters can be prepared by esterification of the acid or via coupling reactions, then hydrolyzed to the acid.

  • Hydrolysis of nitriles
    Thiophene nitriles, obtained via palladium-catalyzed cyanation of halogenated thiophenes, can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

These methods offer flexibility in synthetic design, especially when direct carboxylation is challenging.

Oxidation of Alkyl-Substituted Thiophenes

Oxidation of alkyl side chains on thiophenes can yield carboxylic acids:

  • Oxidative cleavage using strong oxidants
    Alkyl-substituted thiophenes (e.g., 5-cyclopentylthiophene) can be oxidized using potassium permanganate or chromic acid under vigorous conditions to convert the alkyl substituent into a carboxyl group.

  • This method is less selective and may require careful control to avoid overoxidation or degradation of the thiophene ring.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Bromination + Substitution 3-Thiophene carboxylic acid Br₂ in AcOH, Pd-catalyzed coupling Regioselective, versatile Moderate yield in bromination ~40-70% (bromination step)
Grignard Carboxylation Halogenated thiophene Mg, dry ice, acid work-up Direct carboxylation Sensitive to moisture, requires dry conditions Variable, often good
Ester/Nitrile Hydrolysis Thiophene esters or nitriles Acidic/basic hydrolysis Mild conditions, high purity Requires preparation of intermediates High (hydrolysis step)
Oxidation of Alkylthiophenes Alkyl-substituted thiophenes KMnO₄, chromic acid Simple reagents Harsh conditions, possible overoxidation Variable, often moderate

Research Findings and Practical Considerations

  • The bromination followed by palladium-catalyzed substitution is well-documented for preparing substituted thiophene carboxylic acids, including cyclopentyl derivatives, with good regioselectivity and moderate yields.

  • Grignard carboxylation is a classical and reliable method, especially for introducing carboxyl groups at defined positions, but requires anhydrous conditions and careful handling of reactive intermediates.

  • Hydrolysis of esters or nitriles provides a mild and high-yielding route to the acid, often used in multi-step syntheses involving protection/deprotection strategies.

  • Oxidation of alkyl substituents is less commonly employed for complex thiophene derivatives due to potential ring degradation but remains a useful method for simpler substrates.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Cyclopentylthiophene-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclopentyl group introduction via Friedel-Crafts alkylation or cross-coupling reactions. For example, thiophene-3-carboxylic acid can be functionalized using cyclopentyl halides under palladium catalysis (e.g., Suzuki-Miyaura coupling) . Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires precise control of reaction temperature (70–90°C) and inert atmospheres .

Q. How is this compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns. For instance, the cyclopentyl group’s protons appear as multiplet peaks at δ 1.5–2.5 ppm in ¹H NMR. Infrared (IR) spectroscopy verifies the carboxylic acid moiety via a broad O-H stretch near 2500–3000 cm⁻¹ and a C=O stretch at ~1700 cm⁻¹ . High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound should be stored in airtight containers under nitrogen at 2–8°C to prevent degradation. Moisture-sensitive carboxylic acid groups necessitate desiccants like silica gel. Stability tests via periodic HPLC analysis (C18 column, 0.1% formic acid in acetonitrile/water) are recommended to monitor purity over time .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 5-substituted thiophene derivatives be addressed?

  • Methodological Answer : Regioselectivity is controlled using directing groups (e.g., ester protection of the carboxylic acid) during electrophilic substitution. Computational tools like DFT calculations predict electron density distribution to guide substitution sites . Experimental validation involves competitive reactions with isotopic labeling or kinetic studies under varying temperatures .

Q. What strategies resolve contradictions in reported spectroscopic data for thiophene-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. Cross-validate findings using multiple techniques (e.g., 2D NMR COSY/HSQC) and compare with databases like SciFinder®. For example, conflicting melting points can be clarified by differential scanning calorimetry (DSC) at 10°C/min heating rates .

Q. How does this compound interact in metal-organic frameworks (MOFs)?

  • Methodological Answer : The carboxylic acid group acts as a ligand for metal nodes (e.g., Zn²⁺ or Cu²⁺). MOF synthesis involves solvothermal reactions (120°C, DMF solvent) with stoichiometric metal salts. Porosity is analyzed via BET surface area measurements, while X-ray crystallography confirms structural integration .

Q. What computational approaches predict the reactivity of this compound in drug discovery?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) screens interactions with target proteins (e.g., cyclooxygenase-2). Pharmacokinetic properties (logP, bioavailability) are modeled using QikProp or SwissADME .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Cyclopentylthiophene-3-carboxylic acid
Reactant of Route 2
5-Cyclopentylthiophene-3-carboxylic acid

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